8-Bromo-2,7-dimethoxy-1,5-naphthyridine
Description
8-Bromo-2,7-dimethoxy-1,5-naphthyridine is a halogenated and methoxy-substituted derivative of the 1,5-naphthyridine scaffold, a bicyclic heteroaromatic system with two nitrogen atoms. This compound is synthesized via bromination of 1,5-naphthyridine precursors, often using bromine in acetic acid or N-bromosuccinimide (NBS) to introduce bromine at the 8-position . The methoxy groups at positions 2 and 7 enhance electron density, influencing reactivity in cross-coupling reactions and biological interactions. Its primary applications include serving as an intermediate in pharmaceutical synthesis (e.g., DYRK1A inhibitors and bacterial topoisomerase inhibitors) and materials science .
Properties
CAS No. |
1003944-35-1 |
|---|---|
Molecular Formula |
C10H9BrN2O2 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
8-bromo-2,7-dimethoxy-1,5-naphthyridine |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-7-5-12-6-3-4-8(15-2)13-10(6)9(7)11/h3-5H,1-2H3 |
InChI Key |
FMZXMUGUZQYWDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Functionalization
- Cross-Coupling Reactions : The bromine atom at C8 in 8-Bromo-2,7-dimethoxy-1,5-naphthyridine enables Suzuki-Miyaura couplings with aryl/vinyl boronic acids, yielding biaryl or alkenyl derivatives . In contrast, 4-Bromo-8-methyl-1,5-naphthyridine (Br at C4) shows lower reactivity due to steric hindrance from the methyl group .
- Electronic Effects : The 2,7-dimethoxy substitution increases electron density at the naphthyridine core, facilitating nucleophilic aromatic substitutions. Comparatively, 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine exhibits stronger electrophilicity at C7 due to fluorine’s electron-withdrawing effect .
- Biological Activity : 6-Methoxy-1,5-naphthyridine derivatives demonstrate potent DNA gyrase inhibition, while the 2,7-dimethoxy analog’s activity remains underexplored but is hypothesized to enhance intercalation due to planar methoxy groups .
Physicochemical Properties
- Solubility : Methoxy groups improve aqueous solubility compared to alkyl or halogen-only analogs (e.g., 4-Bromo-8-methyl-1,5-naphthyridine) .
- Thermal Stability : Dibrominated derivatives like 3,7-Dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione exhibit higher stability in polymer matrices due to extended conjugation .
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